molecular formula C27H32N6O2 B2894683 4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine CAS No. 1116045-09-0

4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

Cat. No.: B2894683
CAS No.: 1116045-09-0
M. Wt: 472.593
InChI Key: TVBNTVIUMSNZKS-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4-ethylphenoxy substituent at the 4-position and a piperidinyl-piperazine-carbonyl moiety at the 6-position. The piperazine ring is further substituted with a pyridin-2-yl group, which introduces hydrogen-bonding capability and aromatic interactions. Such structural complexity is common in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where the pyrimidine core acts as a scaffold for heterocyclic substitutions that influence target binding .

Properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-2-21-6-8-23(9-7-21)35-26-19-25(29-20-30-26)31-13-10-22(11-14-31)27(34)33-17-15-32(16-18-33)24-5-3-4-12-28-24/h3-9,12,19-20,22H,2,10-11,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNTVIUMSNZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where 3-methoxyaniline reacts with an appropriate electrophile. The final step involves the sulfonation of the benzothiazole derivative to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, focusing on substituent variations and their implications for physicochemical properties and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Differences Molecular Formula Molecular Weight Potential Impact on Properties/Bioactivity Reference
Target Compound (1115923-04-0) Pyridin-2-yl substituent on piperazine C30H37N5O2 499.65 Enhanced hydrogen bonding and aromatic stacking; possible kinase/GPCR affinity
4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine (1115923-04-0) 3-Methylphenyl substituent on piperazine (vs. pyridin-2-yl) C31H39N5O2 513.68 Increased lipophilicity; reduced hydrogen-bonding capacity; potential for altered receptor selectivity
4-(4-Methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (1251632-33-3) Imidazole ring replaces piperidine; pyridin-2-yl retained C23H28N8O 432.52 Improved metabolic stability due to imidazole; conformational changes may affect target binding
4-{4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine (1115998-93-0) 2,3-Dimethylphenyl substituent on piperazine C30H37N5O2 499.65 Higher lipophilicity and steric bulk; potential blood-brain barrier penetration
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate (339017-92-4) Methylsulfanyl and carbamoyl groups on pyrimidine; ethyl carboxylate on piperazine C17H27N7O3S 409.51 Enhanced solubility and oxidation resistance; possible prodrug activation

Key Findings from Structural Analysis

Pyridinyl vs. Phenyl Substituents: The pyridin-2-yl group (target compound) introduces hydrogen-bonding interactions, critical for binding to kinases or neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Replacement with 3-methylphenyl () increases lipophilicity (LogP ~3.5 vs.

Piperidine vs. Imidazole Modifications :

  • The imidazole-containing analog () may exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to piperidine .

Electron-Withdrawing and Steric Effects :

  • Methylsulfanyl and carbamoyl groups () enhance solubility via polar interactions and may act as prodrugs, with the thioether group enabling controlled release .

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